molecular formula C21H25BrN4O6S B11996863 ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate

ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate

Cat. No.: B11996863
M. Wt: 541.4 g/mol
InChI Key: AUAFCWIOKBPIDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s purine ring system allows it to interact with enzymes and receptors that recognize purine derivatives. Additionally, the bromophenoxy group can engage in hydrophobic interactions with target proteins, potentially modulating their activity .

Comparison with Similar Compounds

Ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a purine ring system with a bromophenoxy group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H25BrN4O6S

Molecular Weight

541.4 g/mol

IUPAC Name

ethyl 2-[7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate

InChI

InChI=1S/C21H25BrN4O6S/c1-4-15(19(29)31-5-2)33-21-23-17-16(18(28)24-20(30)25(17)3)26(21)10-13(27)11-32-14-8-6-12(22)7-9-14/h6-9,13,15,27H,4-5,10-11H2,1-3H3,(H,24,28,30)

InChI Key

AUAFCWIOKBPIDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Br)O)C(=O)NC(=O)N2C

Origin of Product

United States

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